2-Fluoro-4-morpholinobenzoic Acid

Beschreibung

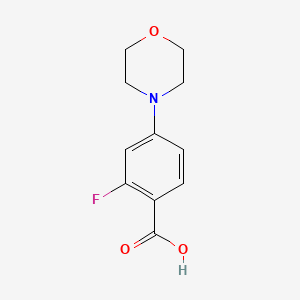

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-4-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWHCWSPQLPAIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946598-40-9 | |

| Record name | 2-Fluoro-4-(4-morpholinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946598-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational Context of Fluorinated Benzoic Acid Scaffolds in Drug Discovery and Medicinal Chemistry Research

The incorporation of fluorine into drug candidates has become a widespread and powerful strategy in modern medicinal chemistry. rsc.org The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, bioavailability, and binding affinity of a molecule. nih.govelsevierpure.com When integrated into a benzoic acid scaffold, a common structural motif in numerous pharmaceuticals, these effects are often amplified.

Fluorinated benzoic acids serve as critical starting materials and intermediates in the synthesis of a wide array of therapeutic agents. researchgate.netglobalscientificjournal.com The presence of fluorine can alter the acidity of the carboxylic acid group, modulate the electronic properties of the aromatic ring, and provide a metabolic blocking site, thereby preventing unwanted enzymatic degradation. nih.gov This strategic fluorination can lead to compounds with improved pharmacokinetic profiles and enhanced biological activity. elsevierpure.com The versatility of the benzoic acid framework allows for diverse chemical modifications, enabling the exploration of extensive structure-activity relationships (SAR). nih.gov

The Morpholine Moiety As a Privileged Structure in Bioactive Compound Design

The morpholine (B109124) ring is a heterocyclic amine that is frequently incorporated into the structures of clinically successful drugs and biologically active compounds. researchgate.netnih.gov It is considered a "privileged structure" due to its consistent appearance across a range of therapeutic targets and its favorable physicochemical properties. nih.govjchemrev.com The inclusion of a morpholine moiety can enhance aqueous solubility, improve metabolic stability, and introduce a basic nitrogen atom that can participate in crucial hydrogen bonding interactions with biological targets. acs.org

The morpholine scaffold is synthetically accessible and can be readily introduced into molecules. nih.gov Its presence can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. acs.org For instance, the morpholine ring can improve oral bioavailability and brain permeability, making it a valuable component in the design of centrally active agents. acs.org The diverse biological activities associated with morpholine-containing compounds, including anticancer, anti-inflammatory, and antiviral effects, underscore its importance in medicinal chemistry. nih.govjchemrev.com

Rationale for Focusing Research Efforts on 2 Fluoro 4 Morpholinobenzoic Acid As a Chemical Probe and Building Block

Strategic Approaches to the Core this compound Structure

The construction of the this compound scaffold relies on a series of well-established and innovative synthetic transformations. These methods are designed to ensure high regioselectivity and efficiency in the introduction of the key functional groups.

Nucleophilic Aromatic Substitution (SNAAr) Reactions for Morpholine Introduction

A primary method for introducing the morpholine group onto the aromatic ring is through a nucleophilic aromatic substitution (SNAAr) reaction. researchgate.netresearchgate.net This reaction typically involves the displacement of a suitable leaving group, often a halogen, on an activated aromatic ring by the nitrogen atom of morpholine. The presence of an electron-withdrawing group, such as a nitro or cyano group, in a position ortho or para to the leaving group facilitates this reaction by stabilizing the intermediate Meisenheimer complex. core.ac.uk In the context of this compound synthesis, a difluoro-substituted benzoic acid derivative can serve as the starting material, where one of the fluorine atoms is selectively displaced by morpholine. The reaction conditions, including the choice of solvent and base, are crucial for achieving high yields and minimizing side reactions. mdpi.com For instance, the use of a base like potassium carbonate or a tertiary amine in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) is common. mdpi.com

| Starting Material | Reagent | Product | Reference |

| 2,4-Difluorobenzoic acid | Morpholine | This compound | researchgate.netresearchgate.net |

| 2,4-Dichlorobenzoic acid | Morpholine | 2-Chloro-4-morpholinobenzoic acid | mdpi.com |

Regioselective Halogenation and Fluorination Techniques

The precise placement of the fluorine atom at the C-2 position is critical for the identity of this compound. Regioselective fluorination can be achieved through various methods. One approach involves the use of electrophilic fluorinating agents, such as Selectfluor®, on a pre-functionalized aromatic ring. nih.gov The directing effects of existing substituents on the ring play a pivotal role in determining the position of fluorination.

Alternatively, a Sandmeyer-type reaction on a suitably positioned amino group can be employed. This involves the diazotization of an aminobenzoic acid derivative followed by treatment with a fluoride (B91410) source, such as fluoroboric acid (HBF4) or hexafluorophosphoric acid (HPF6), in what is known as the Balz-Schiemann reaction. orgsyn.org Recent advancements in catalysis have also led to the development of methods for the regioselective fluorination of various organic molecules, which could potentially be adapted for the synthesis of this specific benzoic acid derivative. nih.govnih.gov

| Method | Reagents | Key Features |

| Electrophilic Fluorination | Selectfluor® | Direct fluorination of an activated aromatic ring. |

| Balz-Schiemann Reaction | NaNO₂, HBF₄ | Conversion of an amino group to a fluorine atom via a diazonium salt. orgsyn.org |

| Catalytic Fluorination | I(I)/I(III) catalysis, amine•HF | Modern catalytic approach for regioselective fluorination. nih.govnih.gov |

Carboxylic Acid Formation and Functional Group Interconversion Strategies

The carboxylic acid group can be introduced at various stages of the synthesis. One common strategy is to start with a precursor that already contains a carboxyl group or a group that can be easily converted to it, such as a nitrile or an ester. For example, a fluorinated and morpholine-substituted toluene (B28343) derivative can be oxidized to the corresponding benzoic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. orgsyn.org

Another versatile method is the carbonation of an organometallic reagent. This involves the formation of a Grignard or organolithium reagent from a corresponding aryl halide, which is then reacted with carbon dioxide (dry ice) to yield the carboxylic acid upon acidic workup. youtube.com This approach offers a high degree of flexibility in the synthesis design. organicchemistrytutor.com

Hydrolysis of a nitrile group is also a widely used method for introducing a carboxylic acid function. youtube.com The nitrile can be introduced via a Sandmeyer reaction or a nucleophilic substitution and subsequently hydrolyzed under acidic or basic conditions. organicchemistrytutor.com

| Precursor Functional Group | Reagents for Conversion | Product Functional Group | Reference |

| Methyl | KMnO₄ or CrO₃ | Carboxylic Acid | orgsyn.org |

| Bromo or Iodo | 1. Mg or n-BuLi 2. CO₂ 3. H₃O⁺ | Carboxylic Acid | youtube.comorganicchemistrytutor.com |

| Nitrile | H₃O⁺ or NaOH, H₂O | Carboxylic Acid | organicchemistrytutor.comyoutube.com |

| Ester | H₃O⁺ or NaOH, H₂O | Carboxylic Acid | nih.gov |

Derivatization and Chemical Modification of this compound

The carboxylic acid moiety of this compound serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of various derivatives with potentially altered biological or material properties.

Synthesis of Ester, Amide, and Hydrazide Derivatives

The synthesis of esters, amides, and hydrazides from this compound is a common strategy for creating libraries of related compounds.

Esters are typically prepared through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netglobalscientificjournal.com

Amides are synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with a primary or secondary amine.

Hydrazides are readily prepared by reacting the corresponding ester with hydrazine (B178648) hydrate. nih.govresearchgate.net These hydrazides can then be further reacted with aldehydes or ketones to form hydrazones. researchgate.netnih.gov A late-stage diversification strategy also allows for the synthesis of peptide acids and amides from hydrazides. explorationpub.com

| Derivative | Synthetic Method | Key Reagents | Reference |

| Ester | Fischer Esterification | Alcohol, H₂SO₄ | researchgate.netglobalscientificjournal.com |

| Amide | Acyl Chloride Route or Coupling Agents | SOCl₂ or (COCl)₂, Amine; DCC or EDC, Amine | |

| Hydrazide | From Ester | Hydrazine Hydrate | nih.govresearchgate.net |

| Hydrazone | From Hydrazide | Aldehyde or Ketone | researchgate.netnih.gov |

Radiosynthetic Strategies for Isotopic Labeling (e.g., Fluorine-18)

The introduction of positron-emitting radionuclides, such as Fluorine-18 (¹⁸F), into molecules like this compound is of significant interest for positron emission tomography (PET) imaging. The relatively short half-life of ¹⁸F (approximately 109.8 minutes) necessitates rapid and efficient radiosynthetic methods. nih.gov While direct radiosynthesis of ¹⁸F-2-fluoro-4-morpholinobenzoic acid is not extensively documented, established strategies for the ¹⁸F-labeling of aromatic rings, particularly fluorobenzoic acid derivatives, provide a clear blueprint for its potential synthesis.

The most common approach involves nucleophilic substitution with [¹⁸F]fluoride, which is typically produced with high specific activity via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. nih.gov This high specific activity is crucial for applications involving sensitive biological targets like receptors. nih.gov

A plausible radiosynthetic route to [¹⁸F]-2-fluoro-4-morpholinobenzoic acid would likely involve a multi-step process, analogous to the synthesis of other radiolabeled benzoic acids such as 4-[¹⁸F]-fluorobenzoic acid ([¹⁸F]-FBA). researchgate.net This would typically start with the radiofluorination of a suitable precursor. An appropriate precursor would be an electron-deficient aromatic ring substituted with a good leaving group, such as a nitro or a trimethylammonium group, at the 2-position. The morpholino and carboxylic acid functionalities would likely be protected or introduced after the radiolabeling step to avoid side reactions under the often harsh labeling conditions (e.g., high temperatures, basic conditions).

For instance, a precursor like 2-nitro-4-morpholinobenzoic acid ester could be subjected to nucleophilic aromatic substitution (SNAAr) with [¹⁸F]fluoride. The [¹⁸F]fluoride is usually activated by a phase-transfer catalyst like Kryptofix 2.2.2 (K222) in the presence of a carbonate base. nih.govopenmedscience.com Following the introduction of ¹⁸F, the nitro group would be replaced, and subsequent deprotection of the ester would yield the desired [¹⁸F]-2-fluoro-4-morpholinobenzoic acid.

Alternatively, prosthetic groups are widely used for the ¹⁸F-labeling of complex molecules. nih.gov A prominent example is [¹⁸F]N-succinimidyl-4-fluorobenzoate ([¹⁸F]SFB), which can be synthesized in two steps from p-[¹⁸F]fluorobenzaldehyde. researchgate.net Although this specific prosthetic group would not produce the target molecule, the principle of creating a radiolabeled building block is a key strategy. A similar approach could be envisioned where a precursor to the 2-fluoro-4-morpholino moiety is first radiolabeled and then assembled into the final benzoic acid structure.

The following table summarizes typical conditions and yields for the radiosynthesis of a related compound, [¹⁸F]SFB, which provides insight into the potential parameters for labeling precursors to this compound.

| Radiosynthesis Step | Key Reagents and Conditions | Radiochemical Yield (RCY) | Purity | Reference |

| Synthesis of p-[¹⁸F]fluorobenzaldehyde | [¹⁸F]fluoride, precursor, improved radiosynthesis | 66 ± 6% (decay-corrected) | Not specified | researchgate.net |

| Conversion to [¹⁸F]SFB via HPLC | (diacetoxyiodine)benzene, N-hydroxysuccinimide | 49 ± 6% (based on starting ¹⁸F-FBA) | >99% | researchgate.net |

| Conversion to [¹⁸F]SFB via SPE | (diacetoxyiodine)benzene, N-hydroxysuccinimide | 77 ± 9% | 89 ± 5% | researchgate.net |

Combinatorial and Parallel Synthesis Methodologies for this compound Libraries

Combinatorial and parallel synthesis techniques are powerful tools for the rapid generation of large libraries of structurally related compounds. These methodologies are instrumental in drug discovery and materials science for identifying molecules with optimized properties. While specific literature on the combinatorial synthesis of this compound libraries is not prominent, the structural features of the molecule lend themselves well to such approaches.

The core scaffold of this compound offers several points for chemical diversification. The most straightforward of these is the carboxylic acid group. This functional group can be readily converted into a wide array of derivatives, such as amides, esters, and hydrazides, through parallel synthesis.

A typical combinatorial approach would involve the following steps:

Scaffold Preparation: Synthesis of the core intermediate, 2-fluoro-4-morpholinobenzoyl chloride. This can be achieved by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂). chemicalbook.com

Library Generation: The resulting acyl chloride is a highly reactive intermediate that can be treated with a diverse set of nucleophiles in a parallel fashion. For example, reacting the acyl chloride with a library of primary and secondary amines would yield a library of amides. Similarly, reaction with a library of alcohols would produce a corresponding ester library.

This strategy allows for the systematic exploration of the chemical space around the this compound core. A study on the synthesis of derivatives of a related compound, 2-(2-fluoro-4-biphenylyl)propionic acid, demonstrates the feasibility of modifying the carboxylic acid group to generate various heterocyclic derivatives, including oxadiazoles, triazoles, and thiadiazoles, which were then screened for anti-inflammatory activity. nih.gov This highlights how a core acid structure can be the starting point for a diverse library of compounds with potential biological applications.

The table below illustrates a hypothetical parallel synthesis scheme for generating a library of amides from this compound.

| Reaction Step | Starting Material | Reagent | Product Class |

| Activation | This compound | Thionyl Chloride (SOCl₂) | 2-Fluoro-4-morpholinobenzoyl Chloride |

| Amidification (Parallel) | 2-Fluoro-4-morpholinobenzoyl Chloride | Library of diverse primary/secondary amines (R¹R²NH) | Library of 2-Fluoro-4-morpholino-N-(R¹,R²)-benzamides |

This high-throughput approach enables the efficient creation of hundreds or thousands of distinct compounds, which can then be subjected to biological screening or material property testing. The structural variations introduced can systematically probe structure-activity relationships, leading to the identification of lead compounds with enhanced potency, selectivity, or other desirable characteristics.

Influence of Fluorine Atom Positioning and Electronic Effects on Biological Efficacy

The introduction of a fluorine atom into a drug candidate can dramatically alter its biological properties. In the context of this compound, the placement of the fluorine atom at the ortho position to the carboxylic acid group is a strategic decision with significant implications for the molecule's efficacy.

Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a powerful electron-withdrawing inductive effect. tandfonline.comnih.gov This effect can modulate the acidity (pKa) of the nearby carboxylic acid, influencing its ionization state at physiological pH. nih.govresearchgate.net A change in pKa can directly impact the strength of ionic interactions with target receptors and affect the molecule's solubility and membrane permeability. tandfonline.com The strategic placement of fluorine can also block sites of metabolic oxidation, thereby enhancing the metabolic stability and prolonging the biological half-life of the compound. tandfonline.com

The position of the fluorine atom is critical. While ortho-substitution, as in this compound, has a pronounced effect on the adjacent carboxylic acid, placing the fluorine at the meta or para positions would alter the electronic landscape of the molecule differently, leading to variations in potency and pharmacokinetic profiles. For instance, some studies on benzoic acid derivatives have shown that electron-withdrawing substituents at the ortho or para positions can enhance biological activity. pharmacy180.com

Table 1: Impact of Fluorine Substitution on Physicochemical Properties and Biological Activity

| Property | Influence of Fluorine Substitution | Rationale |

| Acidity (pKa) | Generally increases the acidity of a nearby carboxylic acid. tandfonline.comnih.gov | The strong electron-withdrawing nature of fluorine stabilizes the carboxylate anion. nih.gov |

| Lipophilicity | Can increase or decrease depending on the molecular context. nih.gov | Fluorine can increase the hydrophobic surface but also increase molecular polarity. nih.gov |

| Metabolic Stability | Often increases. tandfonline.com | The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage. tandfonline.com |

| Binding Affinity | Can be enhanced. tandfonline.com | Fluorine can participate in favorable interactions with protein targets and alter the conformation of the molecule to better fit the binding site. tandfonline.com |

Contribution of the Morpholine Ring System to Molecular Recognition and Binding Affinity

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological properties. nih.govnih.gov In this compound, the morpholine moiety at the para position plays a multifaceted role in molecular recognition and binding affinity.

The morpholine ring is a versatile structural element that can engage in various non-covalent interactions with biological targets. The oxygen atom of the morpholine can act as a hydrogen bond acceptor, while the nitrogen atom, being weakly basic, can also participate in hydrogen bonding. nih.govresearchgate.net The ring itself, although polar, has hydrophobic regions that can engage in van der Waals interactions with nonpolar amino acid residues in a protein's binding pocket. nih.gov

Table 2: Role of the Morpholine Ring in Drug-Receptor Interactions

| Interaction Type | Potential Contribution of the Morpholine Ring | Example Amino Acid Residues |

| Hydrogen Bonding | The oxygen atom can act as a hydrogen bond acceptor. The nitrogen atom can also participate in hydrogen bonding. nih.govresearchgate.net | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interactions | The carbon backbone of the morpholine ring can interact with nonpolar residues. nih.gov | Leucine, Isoleucine, Valine, Phenylalanine |

| Improved Solubility | The polar nature of the morpholine ring generally increases the water solubility of the molecule. nih.govbenthamdirect.com | - |

| Conformational Flexibility | The ring can adopt different conformations to fit optimally into a binding site. nih.govresearchgate.net | - |

Impact of Carboxylic Acid Group Modifications on Ligand-Target Interactions and Pharmacological Profile

The carboxylic acid group is a key functional group in many drugs, primarily due to its ability to form strong ionic and hydrogen bonds with biological targets. scispace.com However, the presence of a carboxylic acid can sometimes lead to poor metabolic stability, limited membrane permeability, and potential toxicity. scispace.comnih.govresearchgate.net Consequently, medicinal chemists often explore modifications or replacements of the carboxylic acid group with bioisosteres to optimize the pharmacological profile. nih.govresearchgate.net

Bioisosteres are functional groups with similar physicochemical properties to the original group. Common bioisosteres for carboxylic acids include tetrazoles and hydroxamic acids. nih.govnih.govresearchgate.net Replacing the carboxylic acid in this compound with a tetrazole, for example, would result in a molecule with a similar acidic pKa and planar geometry, allowing it to maintain key interactions with the target receptor. nih.govnih.gov However, tetrazoles are generally more metabolically stable than carboxylic acids. researchgate.net Hydroxamic acids, another class of bioisosteres, are also acidic and can chelate metal ions, which might be relevant for certain enzyme targets. nih.govfrontiersin.org

The choice of a bioisostere is context-dependent, and the replacement can lead to significant changes in potency, selectivity, and pharmacokinetics. drughunter.com For instance, while tetrazoles can be excellent mimics, they are larger than a carboxylic acid group, which could lead to steric clashes within the binding site. nih.gov

Table 3: Comparison of Carboxylic Acid and its Bioisosteres

| Functional Group | Key Properties | Potential Advantages of Replacement | Potential Disadvantages of Replacement |

| Carboxylic Acid | Acidic (pKa ~4-5), planar, strong hydrogen bond donor and acceptor. scispace.com | - | Poor metabolic stability, low membrane permeability. scispace.comnih.gov |

| Tetrazole | Acidic (pKa ~4.5-5), planar, good hydrogen bonding capacity. nih.govnih.gov | Increased metabolic stability, can improve oral bioavailability. researchgate.netdrughunter.com | Larger than a carboxylic acid, potentially lower permeability than other isosteres. nih.govfieldofscience.com |

| Hydroxamic Acid | Moderately acidic (pKa ~8-9), can chelate metal ions. nih.gov | Can introduce new interactions with the target. | Can be metabolically labile, potential for toxicity. nih.govfrontiersin.org |

Conformational Analysis and its Correlation with Bioactivity and Mechanistic Understanding

The biological activity of a flexible molecule like this compound is not determined by its static structure but by the ensemble of conformations it can adopt and, in particular, by its ability to assume a specific "bioactive conformation" that fits into the receptor's binding site. exlibrisgroup.comirbbarcelona.org Conformational analysis, the study of the different spatial arrangements of a molecule, is therefore crucial for understanding its mechanism of action and for designing more potent derivatives. ijpsr.com

The rotation around single bonds allows the different parts of the molecule—the fluorinated benzene (B151609) ring, the carboxylic acid, and the morpholine ring—to adopt various spatial orientations relative to each other. ijpsr.com While some conformations may be energetically more favorable in solution, the bioactive conformation is not necessarily the lowest energy state. ub.edunih.gov The energy penalty required to adopt the bioactive conformation can be compensated for by the favorable interactions formed upon binding to the receptor. nih.govresearchgate.net

Computational methods, such as molecular dynamics simulations and quantum mechanics calculations, are powerful tools for exploring the conformational landscape of a molecule. ub.edunih.gov These methods can help identify low-energy conformations and predict which ones are most likely to be biologically active. irbbarcelona.orgnih.gov Understanding the relationship between conformation and activity can guide the design of new molecules with restricted conformational flexibility, locking them into a more bioactive shape and potentially increasing their potency and selectivity. exlibrisgroup.comnih.govnih.gov The flexibility of both the ligand and the receptor can influence binding. nih.govrsc.orgmedicalxpress.comoup.com

Table 4: Conformational States and Bioactivity

| Conformation | Relative Energy | Likelihood of Being Bioactive | Rationale |

| Global Minimum Energy Conformation | Lowest | Not necessarily high | The molecule may need to adopt a higher energy conformation to fit optimally into the binding site. ub.edunih.gov |

| Local Minimum Energy Conformation | Low | Possible | Represents a stable conformation that could be the bioactive one. |

| High Energy Conformation | High | Low | The energetic cost to adopt this conformation is often too high to be compensated by binding interactions. nih.gov |

| Bioactive Conformation | Can be low or high | Defined as active | The specific 3D arrangement required for biological activity. exlibrisgroup.comirbbarcelona.org |

Biological and Pharmacological Research Applications of 2 Fluoro 4 Morpholinobenzoic Acid Derivatives

Role as Inhibitors of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

Overexpression and dysregulation of phosphatidylcholine-specific phospholipase C (PC-PLC) have been implicated in the pathology of various cancers, making it a promising target for novel therapies. nih.gov This enzyme catalyzes the cleavage of phosphatidylcholine to produce phosphocholine (B91661) and diacylglycerol, crucial secondary messengers in cellular signaling. nih.gov Derivatives of 2-morpholinobenzoic acid have been identified as a promising class of inhibitors targeting PC-PLC. nih.govnih.gov Research has primarily utilized the enzyme from Bacillus cereus (PC-PLCBc) as a model for study. nih.govnih.gov

Structure-activity relationship (SAR) studies have been crucial in understanding the molecular requirements for the inhibition of PC-PLCBc. Research has demonstrated that the core 2-morpholinobenzoic acid scaffold is a key pharmacophore. nih.gov Investigations into various modifications of this scaffold have revealed that the morpholinyl nitrogen is essential for inhibitory activity. nih.gov

To explore the pharmacophore, a series of compounds were synthesized by modifying the central aromatic ring's substitution pattern, the alkyl heterocycle, and the N-benzyl bridge. nih.gov Comparative studies showed that replacing the morpholine (B109124) ring with a tetrahydropyran (B127337) (THP) moiety leads to a significant loss of inhibitory potency. For instance, a carboxylic acid derivative with a THP group (compound 20f) showed a complete loss of activity compared to its morpholine analogue (1b). nih.gov Similarly, a THP-hydroxamic acid derivative (21f) exhibited a 2.5-fold decrease in inhibitory power compared to its morpholine counterpart (2b). nih.gov These findings strongly suggest the critical role of the morpholine nitrogen in the interaction with the enzyme. nih.gov

Table 1: Comparison of Inhibitory Activity of Morpholine vs. Tetrahydropyran Derivatives against PC-PLCBc

| Compound ID | Heterocycle | Functional Group | Relative Inhibitory Potency |

|---|---|---|---|

| 1b | Morpholine | Carboxylic Acid | Strong Inhibition |

| 20f | Tetrahydropyran | Carboxylic Acid | Full Loss of Activity |

| 2b | Morpholine | Hydroxamic Acid | Potent Inhibition |

| 21f | Tetrahydropyran | Hydroxamic Acid | 2.5-fold Decrease in Potency |

Computational molecular modeling has been used in concert with traditional medicinal chemistry to identify and optimize PC-PLC inhibitors. nih.gov These computational approaches help to visualize and analyze the binding modes of the 2-morpholinobenzoic acid derivatives within the active site of PC-PLCBc. This synergy of techniques has been instrumental in identifying compounds with a 2-morpholinobenzoic acid scaffold as promising leads that show good efficacy in PC-PLCBc inhibitory assays. nih.gov The insights gained from modeling guide further chemical synthesis to refine the pharmacophore for enhanced activity and better drug-like properties. nih.gov

Development as Modulators of G Protein-Coupled Receptors (GPCRs)

The unique electronic properties of halogen atoms, such as fluorine, make them valuable in drug design for modulating ligand-receptor interactions. Derivatives of 2-Fluoro-4-morpholinobenzoic acid are being investigated as potential modulators of G Protein-Coupled Receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes.

A key mechanism through which fluorinated compounds can interact with protein targets is via halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site, such as a carbonyl oxygen or the side chain of certain amino acids. nih.gov

In the context of GPCRs, computational studies on other halogenated ligands have shown that these bonds can be critical for stabilizing the ligand-receptor complex. nih.gov For a molecule like this compound, the fluorine atom can form a halogen bond with amino acid residues in the receptor's binding pocket. Molecular dynamic simulations of other halogenated ligands binding to the D4 dopamine (B1211576) receptor have indicated that halogen bonds with residues like valine (V5x40) and histidine (H6x55) are stable and have favorable energetic parameters. nih.gov Such an interaction, largely dependent on dispersion forces, can be a determining factor in the binding mode and functional activity (agonism or antagonism) of the ligand. nih.gov

Assessment as Potential Antimicrobial and Antifungal Agents

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents with new mechanisms of action. nih.gov Fluorinated compounds are prevalent in modern pharmaceuticals, and various benzoic acid derivatives have been explored for their potential as antimicrobial and antifungal drugs. nih.govnih.govglobalscientificjournal.com This has led to the assessment of this compound derivatives for these applications.

Bacterial RNA polymerase (RNAP) is a well-validated target for antibacterial drugs. nih.gov It is a complex enzyme responsible for transcribing DNA into RNA, an essential process for bacterial survival. Inhibition of RNAP can occur through different mechanisms, including binding near the active site to block RNA extension or binding to allosteric sites to prevent the enzyme from interacting with DNA. nih.gov

Derivatives of this compound are being evaluated for their ability to inhibit this crucial bacterial enzyme. The strategy involves designing molecules that can specifically interact with bacterial RNAP without affecting the host's polymerase. Some nucleoside-analog inhibitors function by competing with natural nucleotide triphosphates (like UTP) for binding to the RNAP active site, thereby halting RNA synthesis. nih.gov Another approach involves targeting the interaction between the core RNAP enzyme and the sigma factor, a subunit required for promoter recognition and initiation of transcription. Disrupting this interaction would prevent the initiation of gene expression, leading to a bactericidal effect. Research in this area aims to leverage the specific chemical features of the this compound scaffold to achieve potent and selective inhibition of bacterial RNAP.

Evaluation against Drug-Resistant Microbial Strains

The rise of antibiotic resistance necessitates the urgent discovery of novel antimicrobial agents. In this context, derivatives of this compound have been investigated for their potential to combat drug-resistant bacteria. Research efforts have focused on synthesizing and evaluating new compounds that can overcome existing resistance mechanisms.

One area of exploration has been the synthesis of novel amides derived from this compound. These compounds are then tested against a panel of clinically relevant, drug-resistant bacterial strains. The primary aim is to identify molecules that exhibit potent and selective activity against these challenging pathogens, potentially leading to the development of new classes of antibiotics.

Exploration in Anticancer Therapeutic Development

Derivatives of this compound have shown significant promise in the field of oncology, with researchers exploring their potential through various mechanisms of action.

In the realm of hormone-dependent cancers, such as certain types of breast cancer, the estrogen receptor (ER) is a key therapeutic target. Selective Estrogen Receptor Degraders (SERDs) are a class of drugs that not only block the receptor but also promote its degradation. Researchers have designed and synthesized derivatives of this compound to act as SERDs or ER ligands. The goal is to develop novel agents that can effectively target and eliminate ER-positive cancer cells, offering a potential new treatment modality for these malignancies.

The cytoskeleton, particularly the microtubule network formed by tubulin polymerization, is a well-established target for anticancer drugs. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Certain derivatives of this compound have been investigated for their ability to inhibit tubulin polymerization. This line of research aims to identify potent and selective tubulin inhibitors that could be developed into effective chemotherapeutic agents with potentially fewer side effects than existing drugs.

The phosphoinositide 3-kinase (PI3K) signaling pathway plays a crucial role in cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many types of cancer, making it an attractive target for therapeutic intervention. Derivatives of this compound have been explored as potential modulators of the PI3K pathway. The objective is to develop inhibitors that can effectively block the aberrant signaling in cancer cells, thereby halting tumor progression.

Cancer immunotherapy, which harnesses the body's own immune system to fight cancer, has revolutionized cancer treatment. Immunoadjuvants are substances that can enhance the immune response to an antigen. Researchers have investigated the use of this compound derivatives in the synthesis of novel immunoadjuvants. The aim is to create compounds that can be combined with cancer vaccines or other immunotherapies to boost their efficacy and induce a more robust and durable anti-tumor immune response.

Research into Coagulation Cascade Regulation, including Factor IXa Inhibition

Beyond oncology, derivatives of this compound have been explored for their potential in regulating the coagulation cascade. The coagulation cascade is a series of enzymatic reactions that leads to the formation of a blood clot. Factor IXa is a key enzyme in this pathway, and its inhibition is a therapeutic strategy for the prevention and treatment of thrombotic disorders.

Research in this area has focused on the design and synthesis of this compound derivatives that can act as potent and selective inhibitors of Factor IXa. The goal is to develop novel oral anticoagulants that offer a safer and more convenient alternative to existing therapies for conditions such as deep vein thrombosis, pulmonary embolism, and stroke prevention in patients with atrial fibrillation.

Studies on Prodrug Activation Systems for Targeted Delivery

The strategic design of prodrugs, which are pharmacologically inactive compounds that are converted into active drugs within the body, represents a significant advancement in medicinal chemistry. This approach is particularly valuable for enhancing the therapeutic index of cytotoxic agents by ensuring their selective activation at the target site, thereby minimizing systemic toxicity. Research into derivatives of fluorobenzoic acids, including structures related to this compound, has been a fertile ground for the development of innovative prodrug activation systems, most notably in the realm of targeted cancer therapy.

One of the most extensively studied strategies is Antibody-Directed Enzyme Prodrug Therapy (ADEPT). This two-step approach involves the administration of a monoclonal antibody-enzyme conjugate that specifically localizes to tumor cells. Following the clearance of the conjugate from systemic circulation, a non-toxic prodrug is administered. The enzyme, now concentrated at the tumor site, selectively converts the prodrug into its potent cytotoxic form, leading to localized cancer cell death.

While specific studies on prodrugs derived directly from this compound are not prominently featured in the reviewed literature, extensive research has been conducted on structurally analogous fluorobenzoic acid derivatives. These studies provide a strong proof-of-concept for the utility of the fluorobenzoic acid scaffold in ADEPT.

A seminal body of work describes the synthesis and evaluation of novel fluorinated prodrugs derived from 2-fluoro- and 3-fluorobenzoic acids for ADEPT. nih.govresearchgate.net In this system, the prodrugs are bifunctional alkylating agents where the activating carboxyl group is masked by an amide linkage to L-glutamic acid. These prodrugs were specifically designed to be activated by the bacterial enzyme carboxypeptidase G2 (CPG2), which is the enzyme conjugated to the tumor-targeting antibody. nih.govresearchgate.net

The activation mechanism involves the enzymatic cleavage of the glutamic acid residue by CPG2, which unmasks the carboxyl group of the benzoic acid mustard, thereby activating its cytotoxic potential. The fluorine substituent on the benzoic acid ring was found to play a crucial role in modulating the chemical reactivity of the alkylating agent. nih.govresearchgate.net

Detailed Research Findings

The viability of this prodrug strategy was assessed by examining the enzymatic kinetics of prodrug activation by CPG2 and the resulting cytotoxicity in a colorectal cancer cell line. The key parameters, Michaelis constant (Km) and catalytic rate constant (kcat), were determined to evaluate the efficiency of the prodrugs as substrates for CPG2. A lower Km value indicates a higher affinity of the enzyme for the prodrug, while a higher kcat value signifies a faster conversion rate.

The research demonstrated that several of the fluorinated benzoyl-L-glutamic acid derivatives were excellent substrates for CPG2 and exhibited substantial prodrug activity. Upon activation by CPG2, these compounds showed cytotoxicities comparable to their parent drugs. nih.govresearchgate.net

Below is a table summarizing the key findings for representative compounds from these studies.

| Prodrug Derivative | Parent Drug | Enzyme | Km (µM) | kcat (s⁻¹) | Cytotoxicity (IC₅₀) of Parent Drug (µM) |

| [2-fluoro-4-[bis(2-chloroethyl)amino]benzoyl]-L-glutamic acid | 2-fluoro-4-[bis(2-chloroethyl)amino]benzoic acid | Carboxypeptidase G2 (CPG2) | 14.3 | 21.3 | 3.2 |

| [3-fluoro-4-[bis(2-chloroethyl)amino]benzoyl]-L-glutamic acid | 3-fluoro-4-[bis(2-chloroethyl)amino]benzoic acid | Carboxypeptidase G2 (CPG2) | 6.8 | 30.5 | 0.4 |

These findings underscore the potential of utilizing fluorobenzoic acid derivatives in sophisticated prodrug activation systems for the targeted delivery of therapeutic agents. The principles demonstrated in these studies with 4-[bis(2-chloroethyl)amino] derivatives could conceptually be extended to derivatives incorporating a morpholino group, such as this compound, to develop novel targeted therapies. The morpholino moiety could influence the physicochemical properties, and potentially the biological activity and targeting capabilities of the resulting prodrugs and their activated counterparts. However, further research is required to synthesize and evaluate such specific derivatives within a prodrug activation context.

Advanced Computational and Spectroscopic Characterization in Academic Research

Spectroscopic Techniques for In-Depth Structural and Electronic Characterization (e.g., Advanced NMR, IR, and Mass Spectrometry Applications)

Spectroscopic methods are fundamental in elucidating the precise molecular structure and electronic environment of organic compounds. For derivatives of fluorobenzoic acid, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. In a related compound, 2-Fluoro-4-(methoxycarbonyl)benzoic acid, specific chemical shifts (δ) are observed that confirm the substitution pattern on the benzene (B151609) ring. For instance, the proton of the carboxylic acid typically appears as a broad singlet at a high chemical shift (around 10.5 ppm), while aromatic protons exhibit complex splitting patterns due to coupling with each other and the fluorine atom. The ¹⁹F NMR spectrum would be particularly informative for 2-Fluoro-4-morpholinobenzoic acid, revealing couplings that can help deduce through-space interactions and conformational preferences.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups and study conformational isomers. Studies on the analog 2-Fluoro-4-hydroxybenzoic acid have used matrix isolation (MI) IR spectroscopy to distinguish between different conformers. Specific vibrational modes, such as the carbonyl (C=O) stretch of the carboxylic acid group, are sensitive to the local environment and intramolecular interactions, appearing at different frequencies for each conformer. This technique, combined with laser irradiation, can even be used to induce and monitor changes between conformers.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio. For 2-Fluoro-4-(methoxycarbonyl)benzoic acid, Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC-APCI-MS) was used to find an exact mass that matched the calculated value, confirming its molecular formula.

| Technique | Parameter | Observed Value |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm), COOH | 10.5 (br s, 1H) |

| δ (ppm), Aromatic | 8.10 (t, J = 7.8 Hz, 1H) | |

| δ (ppm), Aromatic | 7.89 (d, J = 8.2 Hz, 1H) | |

| δ (ppm), Aromatic | 7.82 (d, J = 11.0 Hz, 1H) | |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ (ppm) | 168.6, 168.5, 165.0, 164.9, 163.4, 160.8, 136.7, 136.6, 132.8, 124.9, 124.8, 121.3, 121.2, 118.4, 118.1, 52.8 |

| LC-APCI-MS (M+) | Calculated m/z for C₉H₇O₄F | 198.0328 |

| Found m/z | 198.0331 |

Quantum Chemical Calculations for Conformational Energy Landscapes and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for exploring the properties of molecules that may be difficult to study experimentally. These calculations can predict stable conformations, relative energies, and electronic properties.

| Conformer | Description | Key Feature | Relative Stability |

|---|---|---|---|

| A1 | Trans-carboxylic acid | Intramolecular H-bond in COOH group | Most stable |

| A2 | Trans-carboxylic acid | Different orientation of C=O relative to F atom | Slightly less stable than A1 |

| D1 | Cis-carboxylic acid | Intramolecular H-bond between COOH and F atom | Higher energy form |

Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates. Derivatives of 3-fluoro-4-morpholinoaniline, which share the core fluoro-morpholino-phenyl moiety, have been the subject of molecular docking studies to investigate their potential as antimicrobial agents by targeting enzymes like DNA gyrase.

In such studies, this compound or its derivatives would be computationally placed into the active site of a target protein. A scoring function then estimates the binding affinity (e.g., in kcal/mol), and the resulting poses reveal key interactions like hydrogen bonds and hydrophobic contacts with amino acid residues. Molecular dynamics (MD) simulations can further refine these findings by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the binding and the conformational changes that may occur upon interaction.

| Compound Class | Protein Target | Key Interactions Observed | Significance |

|---|---|---|---|

| 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines | DNA gyrase | Hydrogen bonding and hydrophobic interactions | Prediction of antibacterial activity |

| Quinoline derivatives | P-glycoprotein (6C0V) | Hydrophobic and H-bond interactions | Prediction of activity against multidrug resistance |

| Pyrrole-based hydrazides | DHFR Enzyme (1DF7) | Interactions with key amino acid residues | Identification of potential enzyme inhibitors |

Theoretical Investigations of Conformational Switching and Intramolecular Hydrogen Bonding Dynamics

For this compound, a similar intramolecular hydrogen bond between the carboxylic acid and the ortho-fluorine is possible. Furthermore, the nitrogen and oxygen atoms of the morpholino group could potentially interact with the carboxylic acid group or influence the electronic structure of the benzene ring, affecting conformational preferences.

Advanced studies on the analog 2-Fluoro-4-hydroxybenzoic acid have combined spectroscopy with quantum-chemical computations to investigate "remote conformational switching." This phenomenon occurs when the selective excitation of a vibrational mode on one side of the molecule (e.g., the O-H stretch of the hydroxyl group) induces a geometric change in a functional group on the other side (the rotation of the carboxylic acid group). Such theoretical investigations are crucial for understanding the dynamics of molecular structure and energy transfer within the molecule.

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-4-morpholinobenzoic Acid in laboratory settings?

A plausible synthesis involves coupling morpholine with a fluorinated benzoic acid precursor, such as 2-fluoro-4-bromobenzoic acid, using a palladium catalyst under Suzuki-Miyaura conditions. Key steps include:

- Step 1 : Bromine substitution at the para position of 2-fluorobenzoic acid to generate 2-fluoro-4-bromobenzoic acid.

- Step 2 : Buchwald-Hartwig amination or Ullmann-type coupling with morpholine to install the morpholino group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (e.g., acetone/water) . Note : Reaction optimization (e.g., catalyst choice, solvent, temperature) is critical to avoid side products like dehalogenated intermediates .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : and NMR to confirm fluorine placement and morpholine integration.

- HPLC-MS : Purity assessment (>97%) and molecular ion verification (CHFNO, MW 225.22).

- X-ray Crystallography : Resolve crystal structure (e.g., triclinic system, space group P1) for intramolecular H-bonding analysis .

- Elemental Analysis : Validate C, H, N content (±0.3% deviation) .

Q. What are the primary research applications of this compound?

- Medicinal Chemistry : Acts as a scaffold for kinase inhibitors (e.g., PI3K/mTOR pathways) due to morpholine’s hydrogen-bonding capacity.

- Material Science : Fluorine enhances thermal stability; used in coatings or polymer intermediates .

- Organic Synthesis : Intermediate for Suzuki couplings or peptide conjugations via the carboxylic acid group .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound?

- Steric Effects : The morpholine group at the para position creates steric hindrance, reducing nucleophilic substitution at the ortho-fluorine.

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic attacks to the meta position. Mitigation Strategies : Use directing groups (e.g., boronates) or transition-metal catalysis (Pd, Cu) to override inherent reactivity .

Q. What crystallographic data are available for this compound, and how do they inform its supramolecular interactions?

- Crystal System : Triclinic (P1) with Z=4; unit cell parameters: a=9.955 Å, b=10.006 Å, c=11.332 Å, α=89.4°, β=78.0°, γ=78.9° .

- Intermolecular Interactions : Acid dimer formation via O–H···O hydrogen bonds (2.65 Å) and weak C–H···F contacts (3.12 Å) stabilize the lattice . Implications : Predict solubility (low in nonpolar solvents) and design co-crystals for improved bioavailability.

Q. How can researchers address contradictions in reported synthetic yields or by-product profiles?

- Root Causes : Variability in catalyst loading (e.g., Pd vs. Cu), solvent polarity (DMF vs. THF), or temperature gradients.

- Resolution :

- Conduct Design of Experiments (DoE) to map parameter effects.

- Use LC-MS/MS to identify by-products (e.g., dehalogenated or dimerized species).

- Optimize workup: Acid-base extraction removes unreacted morpholine .

Q. What safety and handling protocols are critical for labs working with this compound?

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential dust/aerosol formation.

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal . Note : Monitor airborne concentrations via FTIR or GC-MS if scaling up reactions .

Methodological Guidance

Q. How to troubleshoot low yields in the coupling step during synthesis?

- Catalyst Screening : Test Pd(OAc), XPhos, or DavePhos for improved turnover.

- Solvent Optimization : Switch from DMF to toluene if side reactions (e.g., hydrolysis) dominate.

- Temperature Control : Maintain 80–100°C to balance reaction rate vs. decomposition .

Q. What strategies enhance the compound’s stability during storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.